N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a piperidinyl group, and a quinoline derivative, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the piperidinyl group and the quinoline moiety. Common reagents used in these steps include various halogenating agents, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, utilizing reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific pH levels, temperatures, and solvent environments. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for targeting specific biological pathways.
Industry: It finds applications in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(morpholin-4-yl)quinolin-8-yl)oxy)acetamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and efficacy in various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-23(25-14-17-7-9-19-21(13-17)31-16-30-19)15-29-20-6-4-5-18-8-10-22(26-24(18)20)27-11-2-1-3-12-27/h4-10,13H,1-3,11-12,14-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWNMQJGNBDVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC5=C(C=C4)OCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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